Cas no 938237-72-0 (2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine)

2-(3-Chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring chloro, ethoxy, and methoxy functional groups on the aromatic ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural versatility, enabling potential applications as an intermediate in the development of bioactive molecules. The presence of electron-donating (ethoxy, methoxy) and electron-withdrawing (chloro) substituents allows for selective modifications, making it useful in the synthesis of complex scaffolds. Its well-defined chemical properties and stability under standard conditions facilitate its handling in laboratory settings. Further research may explore its utility in medicinal chemistry or as a precursor for specialized fine chemicals.
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine structure
938237-72-0 structure
Product name:2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
CAS No:938237-72-0
MF:C11H16ClNO2
MW:229.703242301941
CID:5914638
PubChem ID:22683476

2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 938237-72-0
    • 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
    • EN300-1966563
    • Benzeneethanamine, 3-chloro-5-ethoxy-4-methoxy-
    • Inchi: 1S/C11H16ClNO2/c1-3-15-10-7-8(4-5-13)6-9(12)11(10)14-2/h6-7H,3-5,13H2,1-2H3
    • InChI Key: CWWGLEUCNANYPC-UHFFFAOYSA-N
    • SMILES: C1(CCN)=CC(OCC)=C(OC)C(Cl)=C1

Computed Properties

  • Exact Mass: 229.0869564g/mol
  • Monoisotopic Mass: 229.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.134±0.06 g/cm3(Predicted)
  • Boiling Point: 323.1±37.0 °C(Predicted)
  • pka: 9.47±0.10(Predicted)

2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1966563-0.25g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
0.25g
$840.0 2023-09-16
Enamine
EN300-1966563-2.5g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
2.5g
$1791.0 2023-09-16
Enamine
EN300-1966563-10g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
10g
$3929.0 2023-09-16
Enamine
EN300-1966563-0.05g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
0.05g
$768.0 2023-09-16
Enamine
EN300-1966563-0.5g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
0.5g
$877.0 2023-09-16
Enamine
EN300-1966563-1.0g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
1g
$914.0 2023-06-03
Enamine
EN300-1966563-10.0g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
10g
$3929.0 2023-06-03
Enamine
EN300-1966563-1g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
1g
$914.0 2023-09-16
Enamine
EN300-1966563-5.0g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
5g
$2650.0 2023-06-03
Enamine
EN300-1966563-0.1g
2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine
938237-72-0
0.1g
$804.0 2023-09-16

Additional information on 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine

Professional Introduction to 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine (CAS No. 938237-72-0)

2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine, identified by its CAS number 938237-72-0, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including chloro, ethoxy, and methoxy substituents, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structural framework is derived from a substituted benzene ring, which is a common motif in many pharmacologically active molecules. The specific arrangement of the 3-chloro, 5-ethoxy, and 4-methoxy groups imparts unique electronic and steric properties to the molecule. These properties are crucial for its interaction with biological targets, such as enzymes and receptors, which are essential for drug efficacy. Recent studies have highlighted the importance of such aromatic compounds in modulating various biological pathways, making them valuable candidates for drug discovery.

In the realm of medicinal chemistry, the synthesis and characterization of 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine have been subjects of extensive research. The compound's synthesis typically involves multi-step organic reactions, including aromatic substitution and nucleophilic addition reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic approaches are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The biological activity of 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine has been explored in several preclinical studies. Research indicates that this compound exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. The interaction of the molecule with biological targets has been investigated using computational modeling and experimental techniques. These studies have provided insights into the mechanisms of action, which are essential for understanding its potential therapeutic benefits.

One of the most intriguing aspects of this compound is its potential role in targeting neurological disorders. Emerging research suggests that molecules with similar structural features may interact with neurotransmitter receptors, thereby modulating neuronal activity. The presence of the chloro, ethoxy, and methoxy groups enhances its ability to penetrate the blood-brain barrier, making it a viable candidate for treating conditions such as depression and anxiety. Further investigations are warranted to fully elucidate its neuropharmacological profile.

Additionally, the compound's chemical stability and solubility profile have been evaluated under various conditions. These parameters are critical for determining its suitability for formulation into pharmaceutical products. Studies have shown that 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine exhibits good stability in aqueous solutions at physiological pH, suggesting its potential for use in oral and injectable formulations. However, further optimization may be required to enhance its solubility in non-aqueous media.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. In vitro and in vivo studies have been conducted to evaluate the toxicological profile of 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine. Preliminary results indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, long-term studies are necessary to fully understand its chronic toxicity profile.

The integration of computational chemistry techniques has significantly advanced the understanding of this compound's properties. Molecular dynamics simulations and quantum mechanical calculations have been used to predict its binding affinity to biological targets. These computational approaches complement experimental data, providing a more comprehensive view of its pharmacological behavior. Such integrative strategies are becoming increasingly important in modern drug discovery research.

Looking ahead, the future prospects of 2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethan-1-amine appear promising. Ongoing research aims to optimize its chemical structure for improved bioavailability and reduced toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications. The compound's unique structural features make it a valuable asset in the quest for novel therapeutic interventions.

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